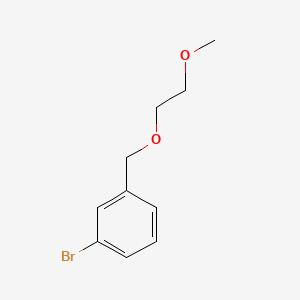

1-Bromo-3-(2-methoxyethoxy)methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

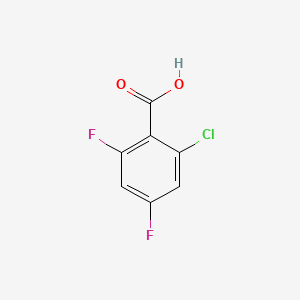

1-Bromo-3-(2-methoxyethoxy)methylbenzene is a chemical compound with the molecular formula C10H13BrO2 . It has a molecular weight of 245.11 .

Synthesis Analysis

The synthesis of 1-Bromo-3-(2-methoxyethoxy)methylbenzene involves the use of 2-Bromoethyl methyl ether as a starting reagent . The kinetics of the potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone at 15 and 25°C has been investigated .Molecular Structure Analysis

The InChI code for 1-Bromo-3-(2-methoxyethoxy)methylbenzene is 1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10 (11)7-9/h2-4,7H,5-6,8H2,1H3 . The molecule contains a total of 33 bonds, including 16 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 3 aliphatic ethers .Physical And Chemical Properties Analysis

1-Bromo-3-(2-methoxyethoxy)methylbenzene is a liquid at room temperature .科学的研究の応用

- Summary of the Application : “1-Bromo-3-(2-methoxyethoxy)methylbenzene” is used as a key intermediate in the synthesis of Coenzyme Q . Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems . It also acts as an antioxidant by reducing free radicals and is widely used in the treatment of cardiovascular disease and mitochondrial disorders .

- Methods of Application or Experimental Procedures : The synthesis involves a series of reactions starting from 3,4,5-trimethoxytoluene . The first step involves bromination using a NaBr–H2O2 system in acetic acid, producing a compound in quantitative yield . The compound is then treated with a CH3ONa–CH3OH system in the presence of cuprous Bromide (CuBr) at 80 °C for 2 hours, yielding another compound . This compound is then brominated again using a NaBr–H2O2 system to produce a final compound .

- Results or Outcomes : The overall yield of the synthesis was demonstrated to be 80% on a multi-gram scale .

Safety And Hazards

This compound is considered hazardous. It is combustible and can cause harm if inhaled, comes into contact with skin, or if swallowed . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

特性

IUPAC Name |

1-bromo-3-(2-methoxyethoxymethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVCPDALWVZRAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681333 |

Source

|

| Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2-methoxyethoxy)methylbenzene | |

CAS RN |

1251156-96-3 |

Source

|

| Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572930.png)

![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)

![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)

![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)